1-methyl-1H-indole-2-sulfonyl chloride
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Overview
Description
1-methyl-1H-indole-2-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-indole-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 2-position of the indole ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts and specific solvents to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-indole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
1-methyl-1H-indole-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and functional groups. The compound can interact with specific molecular targets, such as enzymes, to inhibit their activity or modify their function.
Comparison with Similar Compounds
1-methyl-1H-indole-2-sulfonyl chloride can be compared with other similar compounds, such as:
1-methyl-1H-indole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5-position.
1-methyl-1H-imidazole-2-sulfonyl chloride: Contains an imidazole ring instead of an indole ring.
1-methyl-1H-indole-7-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 7-position.
The uniqueness of this compound lies in its specific reactivity and the position of the sulfonyl chloride group, which can influence the outcome of chemical reactions and the properties of the resulting compounds.
Properties
CAS No. |
184039-88-1 |
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Molecular Formula |
C9H8ClNO2S |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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